molecular formula C6H13NO B2473032 (2S)-1-(Oxetan-2-yl)propan-2-amine CAS No. 2248220-61-1

(2S)-1-(Oxetan-2-yl)propan-2-amine

Cat. No. B2473032
M. Wt: 115.176
InChI Key: JXGPXLAZZYSADB-ZBHICJROSA-N
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Description

(2S)-1-(Oxetan-2-yl)propan-2-amine is a chiral amine compound that has gained significant attention in the scientific research community. The compound is also known as 2-oxetanylalaninol and has a molecular formula of C7H13NO2. The compound has been synthesized using various methods, and its biochemical and physiological effects have been studied in detail.

Mechanism Of Action

The mechanism of action of (2S)-1-(Oxetan-2-yl)propan-2-amine is not well understood. However, studies have shown that the compound can interact with various biological targets, including enzymes and receptors. The compound has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. It has also been shown to modulate the activity of certain receptors, such as the GABA-A receptor.

Biochemical And Physiological Effects

Studies have shown that (2S)-1-(Oxetan-2-yl)propan-2-amine can have various biochemical and physiological effects. The compound has been shown to exhibit anticholinesterase activity, which can be useful in the treatment of Alzheimer's disease. It has also been shown to exhibit anxiolytic and sedative effects, which can be useful in the treatment of anxiety disorders. In addition, the compound has been shown to have antifungal and antibacterial activity.

Advantages And Limitations For Lab Experiments

One of the main advantages of using (2S)-1-(Oxetan-2-yl)propan-2-amine in lab experiments is its chiral nature. The compound can be used as a chiral building block in the synthesis of biologically active compounds. It can also be used as a ligand in asymmetric catalysis reactions. However, the synthesis of (2S)-1-(Oxetan-2-yl)propan-2-amine is challenging due to the presence of a chiral center in the molecule. In addition, the compound is relatively unstable and can decompose over time.

Future Directions

There are several future directions for the study of (2S)-1-(Oxetan-2-yl)propan-2-amine. One area of research is the development of new synthetic methods for the compound. The development of more efficient and selective synthetic methods can help to overcome the challenges associated with the synthesis of (2S)-1-(Oxetan-2-yl)propan-2-amine. Another area of research is the study of the compound's interaction with various biological targets. Understanding the mechanism of action of (2S)-1-(Oxetan-2-yl)propan-2-amine can lead to the development of new drugs with improved efficacy and reduced side effects. Finally, the study of the compound's pharmacokinetics and pharmacodynamics can help to optimize its use in drug design and development.

Synthesis Methods

(2S)-1-(Oxetan-2-yl)propan-2-amine can be synthesized using various methods. One of the most common methods is the reductive amination of 2-oxetanone with (S)-prolinol. The reaction is catalyzed by a chiral iridium complex and yields the desired product with high enantioselectivity. Another method involves the reaction of 2-oxetanone with (S)-alaninol in the presence of a Lewis acid catalyst. The reaction yields the desired product with moderate enantioselectivity. The synthesis of (2S)-1-(Oxetan-2-yl)propan-2-amine is challenging due to the presence of a chiral center in the molecule.

Scientific Research Applications

(2S)-1-(Oxetan-2-yl)propan-2-amine has been studied extensively for its potential applications in various scientific research fields. The compound has been used as a chiral building block in the synthesis of biologically active compounds. It has also been used as a ligand in asymmetric catalysis reactions. In addition, the compound has been studied for its potential applications in drug design and development. The unique structure of (2S)-1-(Oxetan-2-yl)propan-2-amine makes it an attractive target for drug design, as it can interact with various biological targets.

properties

IUPAC Name

(2S)-1-(oxetan-2-yl)propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-5(7)4-6-2-3-8-6/h5-6H,2-4,7H2,1H3/t5-,6?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXGPXLAZZYSADB-ZBHICJROSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CCO1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1CCO1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-1-(Oxetan-2-yl)propan-2-amine

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